1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as BDMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of several key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the key advantages of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new formulations of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea that can improve its solubility and bioavailability, making it more effective in vivo. Another area of interest is the investigation of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its potential as a therapeutic agent.
合成法
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-1,3-benzodioxole with 3-(2-methoxy-4-methylsulfanylbutyl)isocyanate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in high purity and yield, making it suitable for large-scale production.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea exhibits potent anticancer activity against a range of cancer types, including breast, lung, prostate, and colon cancer. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-11(5-6-21-2)8-15-14(17)16-10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRPUPVJESNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。